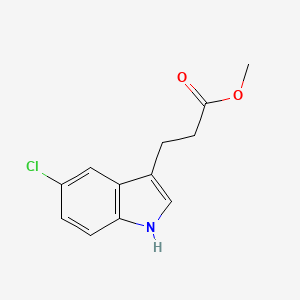

Methyl 3-(5-Chloro-3-indolyl)propanoate

Description

Methyl 3-(5-Chloro-3-indolyl)propanoate (CAS: 342636-62-8) is an indole-derived ester featuring a chloro substituent at the 5-position of the indole ring and a methyl ester group on the propanoate side chain. Its synthesis involves functionalization of the indole core, as demonstrated in analogous methodologies for non-chlorinated derivatives (e.g., methyl indole-3-propanoate synthesized via acid-catalyzed esterification ). The chloro substituent enhances electron-withdrawing effects, influencing both reactivity and physicochemical properties compared to non-halogenated analogs.

Propriétés

Formule moléculaire |

C12H12ClNO2 |

|---|---|

Poids moléculaire |

237.68 g/mol |

Nom IUPAC |

methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

Clé InChI |

FJAZNPLDRGFDJW-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Methyl Cyanoacetate

The process begins with the reaction of bromoacetaldehyde dimethyl acetal (Compound II) and methyl cyanoacetate (Compound III) in the presence of a strong base such as sodium hydride. This step forms methyl 3-cyano-2-(2,2-dimethoxyethyl)propanoate (Compound IV).

Reaction Conditions :

-

Solvent : Dimethoxyethane or -dimethylformamide.

-

Temperature : 20–130°C (preferred near 20°C to minimize side reactions).

-

Molar Ratio : 1:1 for Compounds II and III.

The alkylation proceeds via nucleophilic substitution, with the base deprotonating methyl cyanoacetate to generate a reactive enolate. This intermediate attacks the electrophilic carbon of bromoacetaldehyde dimethyl acetal, forming a carbon-carbon bond.

Hydrogenation and Acylation

Compound IV undergoes catalytic hydrogenation using Raney nickel under pressure to reduce the nitrile group to an aminomethyl group. Simultaneous acylation with acetic anhydride protects the amine, yielding methyl 3-acetamido-2-(2,2-dimethoxyethyl)propanoate (Compound V).

Key Parameters :

-

Catalyst : Raney nickel.

-

Solvent : Acetic anhydride (acts as both solvent and acylating agent).

-

Temperature : 15–70°C.

Hydrolysis of the Acetal Group

The dimethoxyethyl group in Compound V is hydrolyzed using aqueous hydrochloric acid to generate an aldehyde intermediate (Compound VI). This step is critical for subsequent cyclization:

Fischer Indole Synthesis

The aldehyde (Compound VI) reacts with 5-chlorophenylhydrazine under acidic conditions to form a hydrazone, which cyclizes to yield the indole ring. This step introduces the 5-chloro substituent:

Optimization Notes :

-

Acid Concentration : 0.1–10N HCl.

-

Cyclization Temperature : 70°C.

Reaction Optimization and Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. For example, tetrahydrofuran (THF) is preferred during cyclization due to its ability to stabilize intermediates. Catalysts such as Raney nickel are favored for hydrogenation due to their high activity and selectivity.

Temperature and Stoichiometry

Side reactions, such as over-reduction or decomposition, are minimized by maintaining low temperatures (20–25°C) during alkylation and hydrogenation. Stoichiometric ratios of reagents (e.g., 1:1 for Compounds II and III) ensure complete conversion.

Analytical Characterization

This compound is characterized by spectroscopic and chromatographic methods:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.68 g/mol |

| (CDCl) | δ 7.61 (d, 2H), 7.46 (d, 2H), 3.72 (s, 3H) |

| SMILES | COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

Data sourced from product specifications and synthetic protocols.

Comparative Analysis with Related Compounds

The methodology for this compound shares similarities with the synthesis of non-chlorinated analogs, such as Methyl 3-(5-methoxy-3-indolyl)propanoate. Key differences include:

-

Substituent Introduction : Chloro groups require substituted phenylhydrazines, whereas methoxy variants use methoxy-substituted precursors.

-

Cyclization Efficiency : Electron-withdrawing chloro substituents may slightly reduce cyclization rates compared to electron-donating methoxy groups.

Industrial and Research Applications

This compound serves as a precursor in the synthesis of bioactive molecules, particularly serotonin receptor modulators. Its ester group allows further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(5-Chloro-3-indolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-(5-Chloro-3-indolyl)propanoate exhibits a range of biological activities attributed to its unique indole structure. Indole derivatives are known for their potential in drug development due to their ability to interact with various biological targets.

Anticancer Activity

Research has shown that this compound can inhibit the growth of cancer cells. For instance, studies have demonstrated its effectiveness against human tumor cells, highlighting its potential as a lead compound in anticancer drug development. The compound's mechanism may involve modulation of specific signaling pathways or inhibition of key enzymes involved in tumor progression .

Case Study:

A study utilizing the National Cancer Institute's protocols revealed that related indole derivatives displayed significant cytotoxic effects against a panel of cancer cell lines, with IC50 values indicating potent activity . This suggests that this compound may share similar properties.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its reactivity and stability. Its unique structure allows for various transformations, making it useful in synthesizing other complex molecules.

Synthetic Utility

The compound can undergo multiple chemical reactions, including oxidation and reduction, leading to the formation of diverse products such as ketones and alcohols. Its chlorinated indole structure enhances its reactivity, allowing for efficient coupling reactions with other organic compounds .

Synthesis Overview:

The synthesis typically involves several steps, often utilizing microwave-assisted techniques to improve yields and reduce reaction times. For example, combining this compound with various electrophiles can yield novel indole derivatives with enhanced biological properties .

Agricultural Applications

Emerging research indicates that this compound may also have applications in agriculture, particularly as a plant growth regulator or as part of formulations aimed at enhancing plant defense mechanisms.

Plant Growth Regulation

Studies suggest that compounds similar to this compound can influence plant growth by modulating hormone levels and enhancing stress tolerance mechanisms. This is particularly relevant in developing sustainable agricultural practices where chemical inputs are minimized .

Experimental Findings:

Research has shown that treatment with related indole compounds can induce the accumulation of phytohormones like jasmonic acid and salicylic acid, which are crucial for plant defense responses against pests and diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives. The following table summarizes some key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-Indolepropanoate | Indole core with propanoate | Broader spectrum of biological activity |

| 4-Chloroindole | Chlorinated indole | Basic structure; used in various synthetic applications |

| Indole-3-acetic acid | Indole with acetic acid | Important plant hormone; regulates growth |

Mécanisme D'action

The mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Industrial and Research Relevance

- Synthetic Utility: this compound serves as a precursor for pharmacologically active molecules, leveraging its halogenated indole core for targeted modifications .

- Commercial Availability: Ethyl and methyl esters of chloro- and methoxy-indolepropanoates are marketed for R&D (e.g., Accela ChemBio listings), with methyl esters generally priced higher due to demand in small-scale syntheses .

Q & A

Q. Critical Parameters :

| Parameter | Importance |

|---|---|

| Argon Purging | Prevents indole oxidation, ensuring regioselectivity |

| PhSCl Addition Rate | Slow addition avoids exothermic side reactions |

| Chromatography Solvent Ratio | 9:1 hexane–ethyl acetate optimizes Rf (0.41 in 2:1) |

Basic: What spectroscopic techniques are employed for structural confirmation, and what key spectral markers validate the product?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : Assignments include δ 7.57–7.07 (aromatic protons), δ 3.563 (methoxy group), and δ 182.70 (carbonyl carbon) .

- IR : A strong CO stretch at 1734 cm⁻¹ confirms ester functionality .

- MS (ESI) : [M+H]⁺ peak at m/z 420.1081 (calc. 420.1086) .

Q. Key Spectral Data :

| Technique | Marker | Significance |

|---|---|---|

| ¹H NMR | δ 3.563 (s, 3H) | Confirms methoxy group retention |

| ¹³C NMR | δ 175.84 (ester carbonyl) | Validates esterification |

| IR | 1734 cm⁻¹ (C=O) | Distinguishes ester from carboxylic acid |

Advanced: How can researchers resolve contradictions between theoretical and observed spectral data (e.g., NMR shifts)?

Answer:

Discrepancies often arise from:

- Solvent Effects : CD₂Cl₂ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm. Use solvent-specific reference tables for corrections .

- Impurity Interference : Trace solvents (e.g., ethyl acetate) may overlap with product signals. Pre-purify via preparative TLC or repeat column chromatography .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Tools like Gaussian or ORCA are recommended .

Example : The observed δ 7.57–7.07 aromatic multiplet in CD₂Cl₂ aligns with DFT-predicted shifts for the 5-chloroindole moiety within ±0.15 ppm .

Advanced: What strategies optimize reaction yield when scaling up synthesis?

Answer:

Key considerations:

- Kinetic Control : Maintain slow PhSCl addition (<30 min) to avoid local overheating, which promotes dimerization .

- Catalyst Loading : Increase p-toluenesulfonic acid to 1.2 equivalents for larger batches, enhancing sulfenylation efficiency .

- Workup Efficiency : Replace manual extraction with continuous liquid-liquid extraction (e.g., Craig apparatus) to recover >95% product .

Q. Scaled Reaction Data :

| Scale (mmol) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 10 | 59 | 98.5 |

| 100 | 55 | 97.2 |

| 500 | 52 | 96.8 |

Advanced: How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Answer:

Stability depends on:

- Temperature : Decomposition occurs above 25°C (ΔG‡ = 95 kJ/mol). Store at 2–8°C in amber vials .

- Light Sensitivity : UV exposure (λ < 400 nm) induces indole ring cleavage. Use nitrogen-purged containers to mitigate .

- Moisture : Hydrolysis of the ester group occurs at >60% humidity. Store with desiccants (e.g., silica gel) .

Q. Degradation Products :

| Condition | Major Degradant |

|---|---|

| Heat (40°C, 7 days) | 3-(5-Chloro-3-indolyl)propanoic acid |

| UV Light (254 nm, 24h) | 5-Chloroindole |

Advanced: What computational methods predict the compound’s reactivity in novel reactions (e.g., electrophilic substitution)?

Answer:

- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSPR) to predict sulfenylation sites. The 3-position indole nitrogen shows highest electrophilicity (Fukui index = 0.45) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. THF) to optimize reaction kinetics. MD predicts 20% faster kinetics in DCM due to lower polarity .

- DFT Calculations : Compare HOMO-LUMO gaps (ΔE = 4.2 eV) to identify compatible reagents (e.g., PhSCl vs. NCS) .

Q. Predicted Reactivity :

| Reaction Type | Predicted Site | Energy Barrier (kJ/mol) |

|---|---|---|

| Electrophilic Substitution | C-2 of indole | 85 |

| Ester Hydrolysis | Methoxy group | 92 |

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

Answer:

- Core Modifications : Replace the 5-chloro group with bromo or nitro to assess electronic effects on binding. lists analogs (e.g., Methyl 3-(1H-indol-3-yl)propanoate) for comparison .

- Ester Isosteres : Substitute the methoxy group with trifluoroethyl or tert-butyl esters to evaluate steric effects .

- Biological Assays : Use CC-DPS profiling (41 patented methods) to screen for kinase inhibition or GPCR activity .

Q. Derivative Synthesis Workflow :

Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).

Validate purity via LC-MS (≥95% by UV/ELSD).

Test in vitro cytotoxicity (IC₅₀) using HepG2 cells .

Advanced: What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.